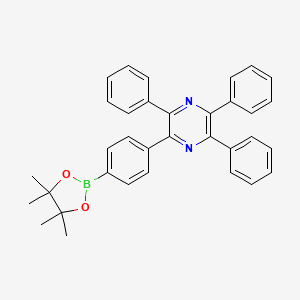

2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine

Description

2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine (CAS: 2396743-64-7) is a pyrazine derivative featuring three phenyl groups at positions 2, 3, and 5, and a boron-containing substituent at position 4. Its molecular formula is C₃₄H₃₁BN₂O₂, with a molecular weight of 510.43 g/mol. Predicted physical properties include a density of 1.20±0.1 g/cm³ and a boiling point of 602.3±55.0 °C . The boron dioxaborolane moiety enables its use in Suzuki–Miyaura cross-coupling reactions, making it valuable in organic synthesis and materials science, particularly for constructing π-conjugated systems in optoelectronic devices .

Properties

IUPAC Name |

2,3,5-triphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31BN2O2/c1-33(2)34(3,4)39-35(38-33)28-22-20-27(21-23-28)32-31(26-18-12-7-13-19-26)36-29(24-14-8-5-9-15-24)30(37-32)25-16-10-6-11-17-25/h5-23H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHFDAZZTNHBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=C(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or column chromatography. Ensuring the safety and environmental compliance of the production process is also crucial.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in chemical synthesis or research applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 550.5 g/mol. Its structure features a pyrazine core substituted with multiple phenyl groups and a boron-containing moiety, which enhances its reactivity and functional properties.

Antibacterial Activity

Research indicates that pyrazine derivatives exhibit promising antibacterial properties. For instance, compounds similar to 2,3,5-triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine have shown efficacy against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that structural modifications can significantly enhance antibacterial activity through mechanisms such as DNA intercalation and groove binding .

Antioxidant Properties

The antioxidant capabilities of pyrazine derivatives are notable. Compounds with similar structures have been evaluated for their ability to scavenge free radicals. The DPPH assay has shown that certain derivatives can exhibit antioxidant activities ranging from 29% to 67%, suggesting potential applications in preventing oxidative stress-related diseases .

Cancer Research

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies indicate that certain pyrazine derivatives can inhibit the proliferation of cancer cell lines like K562 and MCF-7. The mechanism often involves blocking critical pathways in cell division and inducing apoptosis .

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties stemming from the conjugated system within the molecule, this compound is being explored for applications in OLED technology. Its ability to emit light when electrically stimulated can be harnessed for efficient display technologies .

Photovoltaic Devices

The compound's electronic characteristics also make it suitable for use in organic photovoltaic devices. Its capacity to facilitate charge transport can enhance the efficiency of solar cells by improving light absorption and conversion rates .

Synthesis of Novel Compounds

As a reagent in organic synthesis, this compound can serve as a building block for creating more complex molecules. Its boron-containing moiety allows for further functionalization through Suzuki coupling reactions and other cross-coupling methodologies . This versatility is crucial for developing new pharmaceuticals and materials.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Antibacterial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values comparable to ampicillin | Medicinal chemistry for antibiotic development |

| Research on Antioxidant Properties | Showed 29%-67% scavenging activity in DPPH assays | Potential use in dietary supplements or pharmaceuticals |

| Investigation into Cancer Cell Lines | Induced apoptosis in K562 cells; blocked proliferation in MCF-7 | Cancer therapy research |

Mechanism of Action

The mechanism by which 2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine exerts its effects depends on its specific application. In cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the activation of palladium catalysts in the Suzuki-Miyaura reaction.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings :

Boron Reactivity : The target compound’s boron dioxaborolane group exhibits higher stability and reactivity in Suzuki couplings compared to nitrile- or methoxy-substituted analogues (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile ) due to reduced electron-withdrawing effects .

Electronic Effects : The phenyl-rich structure of the target compound enhances π-conjugation, making it superior for OLED applications compared to aliphatic derivatives like (2E,5Z)-hexa-2,5-dien-1-ol .

Synthetic Flexibility : Imidazo-pyridine boronates (e.g., 3-Methyl-6-(dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine ) show higher yields (~85%) in cross-coupling reactions but lack the steric robustness of the target compound’s triphenylpyrazine core .

Pyrazine Derivatives Without Boron Functionality

Table 2: Non-Boron Pyrazine Analogues

Key Findings :

Pharmacological Activity : Tetramethylpyrazine (川芎嗪) demonstrates calcium channel-blocking activity but lacks the synthetic versatility of boron-containing pyrazines .

Functional Diversity : Fluorinated pyrazoles (e.g., 3,5-Dialkyl-4-hydroxybenzyl-pyrazole ) exhibit unique bioactivity but require complex purification compared to the target compound’s straightforward Suzuki coupling utility .

Biological Activity

2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine is a complex organic compound with potential biological activities. Its unique structure incorporates a pyrazine core and a boron-containing moiety that may influence its interactions with biological targets. This article reviews the current understanding of its biological activity based on available literature and research findings.

- IUPAC Name: this compound

- CAS Number: 2368824-19-3

- Molecular Formula: C34H31BN2O2

- Molecular Weight: 510.44 g/mol

- Purity: 95% .

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules due to the presence of the boron atom in its structure. Boron compounds are known for their ability to form complexes with nucleic acids and proteins, potentially leading to alterations in cellular processes.

Potential Targets

- Nucleic Acids : Boron-containing compounds can interact with DNA and RNA, influencing transcription and replication processes.

- Enzymatic Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Cellular Signaling : It may modulate signaling pathways by affecting protein interactions.

In Vitro Studies

Research has indicated that derivatives of pyrazine compounds exhibit various biological activities such as:

- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties against a range of pathogens .

- Anticancer Properties : Certain pyrazine derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro .

In Vivo Studies

Limited in vivo studies are available specifically for this compound. However, related compounds have demonstrated:

- Toxicity Profiles : Evaluation of toxicity through animal models is crucial for understanding the safety of these compounds before clinical application .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3,5-Triphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling , leveraging its boronic ester functionality. A representative route involves:

Borylation : Reacting a brominated pyrazine precursor (e.g., 6-bromo-2,3,5-triphenylpyrazine) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in DMF or THF at 80–100°C .

Purification : Column chromatography or recrystallization to isolate the boronic ester product.

- Key Considerations :

- Catalyst loading (1–5 mol%) and base (K₂CO₃ or KOAc) significantly impact yield.

- Regioselectivity challenges may arise if multiple reactive sites exist on the pyrazine core .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and boronic ester integration (e.g., δ 1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₃₄H₃₁BN₂O₂, MW 510.43 g/mol) .

- HPLC : Purity assessment (>95% for research-grade material) using reverse-phase C18 columns .

- Supplementary Data :

| Property | Value | Source |

|---|---|---|

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | |

| Boiling Point | 602.3 ± 55.0°C (Predicted) |

Advanced Research Questions

Q. What are the key challenges in optimizing Suzuki-Miyaura coupling for derivatives of this compound?

- Methodological Answer :

- Steric Hindrance : The triphenylpyrazine core may hinder coupling efficiency. Using bulky ligands (e.g., SPhos) or elevated temperatures (110–120°C) improves reactivity .

- Boronic Ester Stability : Hydrolysis risks necessitate anhydrous conditions and inert atmospheres during synthesis .

- Side Reactions : Competing homocoupling can be mitigated by optimizing stoichiometry (aryl halide:boron reagent ratio of 1:1.2) .

Q. How does the compound function in materials science applications, such as organic electronics?

- Methodological Answer :

- OLEDs : The boronic ester enables incorporation into π-conjugated systems via cross-coupling, enhancing charge transport in emissive layers. For example, derivatives have been used in thermally activated delayed fluorescence (TADF) emitters .

- Coordination Polymers : The pyrazine moiety can act as a ligand for transition metals (e.g., Ru or Ir), forming complexes for optoelectronic devices .

- Experimental Design :

- Electrochemical studies (cyclic voltammetry) to determine HOMO/LUMO levels.

- Device fabrication (e.g., spin-coating) and efficiency testing (e.g., external quantum efficiency) .

Q. What strategies address discrepancies in purity analysis between HPLC and NMR data?

- Methodological Answer :

- HPLC-NMR Coupling : Direct hyphenation for real-time structural validation of eluted peaks.

- Mass-Directed Purification : Preparative HPLC-MS to isolate high-purity fractions for downstream applications .

- Quantitative NMR (qNMR) : Using internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity quantification .

Data Contradictions and Resolution

Q. How do computational predictions (e.g., pKa, solubility) align with experimental observations?

- Analysis : Predicted pKa (-1.13 ± 0.10) suggests high stability under basic conditions, but experimental validation via potentiometric titration is critical. Discrepancies may arise from solvent effects or crystal packing .

- Resolution :

- Solubility Testing : Use of Hansen solubility parameters to refine predictions for DCM, THF, or toluene.

- Thermogravimetric Analysis (TGA) : Validate thermal stability up to the predicted boiling point (602°C) .

Applications in Mechanistic Studies

Q. Can this compound act as a ligand in catalytic systems?

- Methodological Answer :

- Metal Coordination : The pyrazine nitrogen atoms can coordinate to Pd or Cu, enabling use in C–H activation or oxidation catalysis. For example, Pd(II)-pyrazine complexes catalyze Heck couplings .

- Boron-Lewis Acid Synergy : The boronic ester may facilitate substrate activation in asymmetric catalysis, though steric bulk could limit efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.